N-acetyl-N-butan-2-ylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

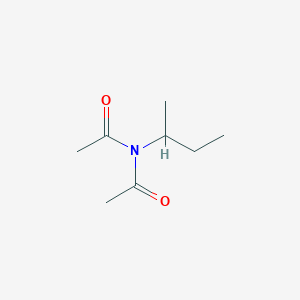

2D Structure

3D Structure

Properties

CAS No. |

19264-30-3 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-acetyl-N-butan-2-ylacetamide |

InChI |

InChI=1S/C8H15NO2/c1-5-6(2)9(7(3)10)8(4)11/h6H,5H2,1-4H3 |

InChI Key |

YSBSJMAMWIVBFC-UHFFFAOYSA-N |

SMILES |

CCC(C)N(C(=O)C)C(=O)C |

Canonical SMILES |

CCC(C)N(C(=O)C)C(=O)C |

Synonyms |

N-Acetyl-N-(1-methylpropyl)acetamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-acetyl-N-butan-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for N-acetyl-N-butan-2-ylacetamide, a tertiary amide with potential applications in chemical and pharmaceutical research. Due to the limited availability of direct synthesis protocols in the current literature, this document outlines a robust two-step approach. The synthesis involves the initial formation of the secondary amide, N-butan-2-ylacetamide, followed by a subsequent N-acetylation to yield the target compound.

This guide provides detailed experimental protocols adapted from established methodologies for similar chemical transformations. It also includes a comprehensive table of the physicochemical properties of the starting materials and the intermediate product to aid in characterization and handling.

I. Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the nucleophilic acyl substitution reaction of sec-butylamine with an acetylating agent to form the intermediate, N-butan-2-ylacetamide. The second step is the N-acetylation of this secondary amide to yield the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

II. Physicochemical Data of Reactants and Intermediate

A summary of the key physical and chemical properties of the reactants and the synthesized intermediate, N-butan-2-ylacetamide, is provided below for reference.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| sec-Butylamine | Butan-2-amine | C₄H₁₁N | 73.14 | 63 | -104 |

| Acetyl Chloride | Ethanoyl chloride | C₂H₃ClO | 78.50 | 52 | -112 |

| Acetic Anhydride | Ethanoic anhydride | C₄H₆O₃ | 102.09 | 139.8 | -73.1 |

| N-butan-2-ylacetamide | N-butan-2-ylacetamide | C₆H₁₃NO | 115.17 | 226-228 | 39-42 |

III. Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the proposed synthesis pathway. These are adapted from standard laboratory procedures for acylation reactions.

Step 1: Synthesis of N-butan-2-ylacetamide

This procedure describes the acylation of sec-butylamine using acetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: Workflow for the synthesis of the N-butan-2-ylacetamide intermediate.

Materials:

-

sec-Butylamine

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sec-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-butan-2-ylacetamide.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol details the N-acetylation of the secondary amide intermediate, N-butan-2-ylacetamide, using acetic anhydride.

Materials:

-

N-butan-2-ylacetamide

-

Acetic anhydride

-

Pyridine (as catalyst, optional)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve N-butan-2-ylacetamide (1.0 eq) in an excess of acetic anhydride. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add the reaction mixture to a beaker of ice-cold water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic extracts with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

IV. Data Presentation

As the target compound, this compound, is not widely characterized in the literature, a comprehensive quantitative data table is not available. However, based on the properties of the intermediate and analogous diacetylated amines, the following estimations can be made.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State | Expected Boiling Point (°C) |

| This compound | C₈H₁₅NO₂ | 157.21 | Liquid | > 200 |

V. Logical Relationships and Workflow

The overall synthesis strategy follows a logical progression from a primary amine to a secondary amide, and finally to a tertiary amide. This stepwise approach allows for controlled acetylation and purification at each stage.

Physicochemical Properties of N-acetyl-N-butan-2-ylacetamide: A Technical Review

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the available physicochemical data for the compound N-acetyl-N-butan-2-ylacetamide. A comprehensive search of scientific literature and chemical databases was conducted to collate information regarding its structural and chemical properties. However, this investigation revealed a significant lack of specific experimental data for the target molecule. This guide presents the findings and discusses the challenges in providing a detailed technical overview for this particular compound.

Compound Identification

A primary challenge in characterizing this compound is the limited availability of information in public chemical databases and scientific literature. Searches for this specific chemical name did not yield a dedicated entry with a registered CAS number or extensive experimental data. The information available often pertains to structurally similar but distinct molecules.

For clarity, the predicted structural details of this compound are:

-

IUPAC Name: N-acetyl-N-(butan-2-yl)acetamide

-

Molecular Formula: C₈H₁₅NO₂

-

Structure:

It is crucial to distinguish this compound from similar molecules for which data is available, such as:

-

N-butan-2-ylacetamide: This is a secondary amide, lacking the second acetyl group present in the target compound.[1]

-

N-acetyl-N-butylacetamide: This is an isomer of the target compound where the butyl group is a straight chain (n-butyl) rather than the secondary butyl (butan-2-yl) group.

Physicochemical Data

Due to the absence of specific experimental studies on this compound, a table of experimentally determined physicochemical properties cannot be provided. While computational predictions are possible, they fall outside the scope of this technical guide, which focuses on experimentally verified data.

Experimental Protocols

Detailed experimental methodologies for the determination of key physicochemical properties such as melting point, boiling point, solubility, pKa, and LogP for this compound are not available in the public domain. Standard laboratory procedures for these measurements would likely be applicable, but have not been specifically documented for this compound.

Synthesis and Experimental Workflows

Caption: A potential synthetic workflow for this compound.

Signaling Pathways and Biological Activity

There is no information available in scientific literature regarding the biological activity or any associated signaling pathways of this compound. Therefore, a diagrammatic representation of such pathways cannot be created.

Conclusion

This technical guide highlights the significant gap in the available scientific literature and chemical databases concerning the physicochemical properties of this compound. While the chemical structure can be inferred from its name, a lack of experimental data prevents a detailed characterization. Further research, including the synthesis and experimental determination of its physicochemical properties, is required to provide a comprehensive understanding of this compound for researchers, scientists, and drug development professionals. It is recommended that any future work on this molecule includes thorough documentation and publication of its fundamental chemical and physical characteristics.

References

In-Depth Technical Guide: Spectral Data of N-acetyl-N-butan-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for the novel compound N-acetyl-N-butan-2-ylacetamide. Due to the current lack of publicly available experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended to support researchers in the identification and characterization of this compound and to provide a framework for its experimental investigation.

Introduction

This compound is a tertiary amide containing a sec-butyl group attached to a di-acetylated nitrogen atom. While the individual functional groups are common in organic chemistry and pharmacology, the spectral characteristics of this specific combination have not been extensively documented. Understanding the NMR, IR, and MS profiles of this compound is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide addresses this knowledge gap by providing detailed predicted spectral data and a proposed synthetic protocol.

Proposed Synthesis

A viable method for the synthesis of this compound is the N,N-diacetylation of butan-2-amine. This can be achieved through the reaction of butan-2-amine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Experimental Protocol: N,N-Diacetylation of Butan-2-amine

Materials:

-

Butan-2-amine

-

Acetyl chloride (or acetic anhydride)

-

Triethylamine (or pyridine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butan-2-amine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (2.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Predicted Spectral Data

The following spectral data are predicted based on the analysis of structurally similar compounds, including N-sec-butylacetamide and other N,N-diacetylated amines.

Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.30 | s | 6H | Protons of the two acetyl groups |

| ~4.20 | m | 1H | Methine proton on the sec-butyl group |

| ~1.60 | m | 2H | Methylene protons of the sec-butyl group |

| ~1.20 | d | 3H | Methyl protons adjacent to the methine |

| ~0.90 | t | 3H | Terminal methyl protons of the sec-butyl group |

Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | Carbonyl carbons of the two acetyl groups |

| ~55.0 | Methine carbon of the sec-butyl group |

| ~28.0 | Methylene carbon of the sec-butyl group |

| ~22.0 | Methyl carbons of the two acetyl groups |

| ~19.0 | Methyl carbon adjacent to the methine |

| ~11.0 | Terminal methyl carbon of the sec-butyl group |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H stretching (alkane) |

| ~1700 | Strong | C=O stretching (amide carbonyl) |

| ~1370 | Medium | C-H bending (methyl) |

| ~1250 | Medium | C-N stretching |

Predicted Mass Spectrometry (MS) Data

-

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Identity of Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃CO]⁺ |

| 86 | [M - CH₃CONH₂]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ |

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound from butan-2-amine.

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectral data for this compound, alongside a detailed experimental protocol for its synthesis. While these data are theoretical, they are grounded in the established principles of chemical spectroscopy and analysis of analogous structures. It is anticipated that this information will be a valuable resource for researchers working on the synthesis, identification, and characterization of this and related compounds. Experimental verification of these predictions is encouraged to further validate and refine the data presented herein.

An In-depth Technical Guide on the Potential Biological Activity of N-acetyl-N-butan-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-N-butan-2-ylacetamide is a chemical entity with limited documented biological activity. However, its structural relationship to a class of compounds known as N-acetyl-N-arylacetamides and other N-acetyl-N-substituted acetamides, which have been investigated for anticonvulsant and analgesic properties, suggests that it may possess similar pharmacological effects. This technical guide provides a comprehensive overview of the potential biological activity of this compound, focusing on its potential as an anticonvulsant. Detailed experimental protocols for preclinical screening, hypothetical data presentation, and workflow visualizations are included to guide future research in this area.

Introduction

Potential Biological Activity: Anticonvulsant Effects

Based on the structure-activity relationships of related N-acetyl-N-substituted acetamides, the primary hypothesized biological activity for this compound is anticonvulsant activity. The evaluation of this activity typically involves a battery of standardized in vivo tests in animal models. The two most common initial screening models are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These tests are used to identify compounds that can prevent the spread of seizures and those that can raise the seizure threshold, respectively. Additionally, a neurotoxicity screen is crucial to assess the potential for motor impairment.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1][2][3]

-

Animals: Male albino mice (25-30g) are commonly used.[4]

-

Apparatus: An electro-convulsometer with corneal or ear-clip electrodes.

-

Procedure:

-

Animals are divided into vehicle control and test compound groups.

-

The test compound, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) or orally (p.o.).

-

After a predetermined time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the electrodes.[1]

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the tonic hindlimb extension is considered the endpoint for protection.[1]

-

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence seizures and identifies compounds that can elevate the seizure threshold.[2][5]

-

Animals: Male albino mice (25-30g).

-

Chemicals: Pentylenetetrazole (PTZ) is used as the chemoconvulsant.

-

Procedure:

-

Animals are pre-treated with the test compound or vehicle.

-

After the appropriate absorption time, a dose of PTZ known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is injected subcutaneously.[5]

-

Animals are placed in individual observation cages and monitored for the onset of clonic seizures (characterized by rhythmic muscle spasms) for a period of 30 minutes.[5]

-

The absence of clonic seizures for at least a 5-second period is considered protection.

-

-

Data Analysis: The ED50, the dose protecting 50% of animals from clonic seizures, is determined.

Neurotoxicity Screening (Rotarod Test)

This test assesses for motor impairment, a common side effect of CNS-active drugs.[6][7][8]

-

Animals: Male albino mice (25-30g).

-

Apparatus: A rotarod apparatus, which is a rotating rod.

-

Procedure:

-

Mice are trained to remain on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-3 minutes).[6]

-

Only animals that successfully complete the training are used for the experiment.

-

On the test day, the animals are treated with the test compound or vehicle.

-

At various time points after administration, the mice are placed back on the rotarod.

-

The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.

-

-

Data Analysis: The dose of the compound that causes 50% of the animals to fail the test (TD50) is calculated.

Data Presentation

Quantitative data from these preclinical tests should be summarized in a clear and structured format to allow for easy comparison and interpretation. The Protective Index (PI), calculated as TD50/ED50, is a crucial metric for evaluating the therapeutic window of a potential anticonvulsant. A higher PI indicates a wider margin between the therapeutic and toxic doses.

Table 1: Hypothetical Anticonvulsant and Neurotoxicity Profile of this compound

| Test Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | MES PI (TD50/ED50) | scPTZ PI (TD50/ED50) |

| This compound | 150 | >300 | 450 | 3.0 | >1.5 |

| Phenytoin (Standard) | 9.5 | Inactive | 68 | 7.2 | - |

| Ethosuximide (Standard) | Inactive | 130 | >500 | - | >3.8 |

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow for Anticonvulsant Screening

Caption: Workflow for the preclinical evaluation of anticonvulsant activity.

Putative Mechanism of Action - A Simplified Overview

While the exact mechanism of action for this compound is unknown, many anticonvulsants that are effective in the MES test act by modulating voltage-gated sodium channels. Compounds active in the scPTZ test often interact with the GABAergic system or T-type calcium channels.[9]

Caption: Potential anticonvulsant mechanisms of action.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with potential for CNS activity, particularly as an anticonvulsant, based on the established profile of structurally related compounds. The experimental protocols and workflows detailed in this guide provide a clear path for the initial preclinical evaluation of this compound. Future research should focus on synthesizing this compound and subjecting it to the described screening models to determine its ED50 and TD50 values. Should promising activity be observed, further studies to elucidate its precise mechanism of action and to explore structure-activity relationships through the synthesis of analogs would be warranted.

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]

- 4. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

N-acetyl-N-butan-2-ylacetamide: A Compound Undisclosed in Current Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant absence of information regarding the synthesis, biological activity, and mechanism of action for the compound N-acetyl-N-butan-2-ylacetamide. As such, a technical guide on its speculative mechanism of action cannot be constructed based on current knowledge.

Extensive searches in chemical and biological databases, including PubChem and Guidechem, and broad queries for pharmacological or biological activity have not yielded any specific data for this compound. The scientific literature does contain information on structurally related acetamide derivatives, which have been investigated for a range of biological activities, including antimicrobial and antiproliferative effects[1][2][3]. For instance, various N-(substituted phenyl)acetamide and N-(thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their potential as therapeutic agents[2][3]. Additionally, studies on compounds like 2-(2-oxopyrrolidin-1-yl)acetamide derivatives have shown psychotropic and cerebroprotective effects[4].

However, it is crucial to note that speculating on the mechanism of action of this compound based on these structurally similar compounds would be scientifically unsound without any direct experimental evidence. The biological activity of a molecule is highly dependent on its specific three-dimensional structure and chemical properties, and small structural modifications can lead to vastly different pharmacological profiles.

While chemical databases provide information on related molecules such as N-acetyl-N-butan-2-yl-3-methylbutanamide[5], N-Butylacetamide[6], and N-sec-Butylacetamide[7], these are distinct chemical entities. The data available for these compounds, which includes chemical properties and identifiers, does not offer a basis for speculating on the specific biological function of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. N-Butylacetamide | C6H13NO | CID 61265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-sec-Butylacetamide | C6H13NO | CID 347477 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Structure and Conformation of N-acetyl-N-butan-2-ylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation and conformational analysis of N-acetyl-N-butan-2-ylacetamide, a disubstituted amide with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide outlines the theoretical principles and methodologies that would be employed in its synthesis and characterization.

Synthesis and Structural Elucidation

The synthesis and confirmation of the chemical structure of this compound would involve a combination of a targeted synthetic route and a suite of spectroscopic techniques.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the acylation of N-butan-2-ylacetamide. This precursor can be readily synthesized from sec-butylamine and an acetylating agent. The second acetyl group is then introduced to form the target N,N-diacylamine (imide).

Experimental Protocol: Synthesis of this compound

-

Synthesis of N-butan-2-ylacetamide: To a solution of sec-butylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled in an ice bath, is slowly added acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq). A base, such as triethylamine or pyridine (1.1 eq), is included to neutralize the generated acid. The reaction is stirred for several hours at room temperature. Upon completion, the reaction mixture is washed with dilute aqueous acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield N-butan-2-ylacetamide.

-

Acylation of N-butan-2-ylacetamide: The N-butan-2-ylacetamide (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran. A strong base, such as sodium hydride (1.1 eq), is carefully added to deprotonate the amide nitrogen. The resulting anion is then treated with acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) at a low temperature, which is then allowed to warm to room temperature. The reaction is quenched by the careful addition of water. The product, this compound, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification can be achieved by column chromatography or distillation.

Spectroscopic Structural Elucidation

The definitive identification of this compound would rely on a combination of spectroscopic methods.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

Experimental Protocol: NMR Spectroscopy

A sample of the purified product would be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 - 2.6 | s | 6H | -C(O)CH₃ (two acetyl groups) |

| ~4.5 - 4.8 | m | 1H | N-CH(CH₃)CH₂CH₃ |

| ~1.6 - 1.8 | m | 2H | N-CH(CH₃)CH₂CH₃ |

| ~1.2 - 1.4 | d | 3H | N-CH(CH₃)CH₂CH₃ |

| ~0.8 - 1.0 | t | 3H | N-CH(CH₃)CH₂CH₃ |

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -C=O (two carbonyls) |

| ~55 | N-CH(CH₃)CH₂CH₃ |

| ~28 | N-CH(CH₃)CH₂CH₃ |

| ~22 | -C(O)CH₃ (two methyls) |

| ~19 | N-CH(CH₃)CH₂CH₃ |

| ~11 | N-CH(CH₃)CH₂CH₃ |

1.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

The sample would be introduced into a mass spectrometer, typically using electrospray ionization (ESI) or electron ionization (EI). A high-resolution mass spectrum (HRMS) would be obtained to confirm the elemental composition.

Predicted Fragmentation Pattern (EI-MS):

The molecular ion peak [M]⁺ would be observed at m/z = 157. Key fragmentation pathways would likely involve:

-

Loss of an acetyl group (-COCH₃): A prominent peak at m/z = 114.

-

Loss of the sec-butyl group (-C₄H₉): A peak at m/z = 100.

-

Cleavage of the N-C(sec-butyl) bond: A peak corresponding to the sec-butyl cation at m/z = 57.

-

McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

1.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Infrared Spectroscopy

An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate or in a suitable solvent.

Predicted Characteristic IR Absorption Bands:

As an N,N-diacylamine (imide), the most characteristic feature in the IR spectrum of this compound would be the carbonyl stretching vibrations. Unlike simple amides, acyclic imides often show two distinct C=O stretching bands due to symmetric and asymmetric vibrations.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 - 1700 | Strong | Asymmetric C=O stretch |

| ~1700 - 1670 | Strong | Symmetric C=O stretch |

| ~2960 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1370 | Medium | C-H bending (CH₃) |

The absence of an N-H stretching band (typically around 3300 cm⁻¹) would be a key indicator of the di-acylated nitrogen.

Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. For this compound, the key areas of conformational interest are the rotation around the N-C(O) bonds and the N-C(sec-butyl) bond, as well as the conformations of the sec-butyl group itself.

Rotation Around the N-C(O) Bonds

Due to the delocalization of the nitrogen lone pair electrons into the two adjacent carbonyl groups, the N-C(O) bonds have significant double bond character. This results in a high rotational barrier, leading to planar and relatively rigid amide-like structures.[2][3][4] The molecule is expected to exist as a mixture of rotational isomers (rotamers) where the two acetyl groups and the sec-butyl group are arranged differently with respect to each other. The most stable conformers will seek to minimize steric hindrance.

Conformations of the sec-Butyl Group

The sec-butyl group can also adopt different conformations due to rotation around its C-C single bonds. Similar to n-butane, the most stable arrangement will be the anti-periplanar conformation, which minimizes steric interactions between the methyl and ethyl groups.[5]

Experimental and Computational Protocols for Conformational Analysis

-

Variable-Temperature NMR (VT-NMR): By acquiring NMR spectra at different temperatures, it may be possible to observe the coalescence of signals corresponding to different rotamers. This would allow for the determination of the energy barrier to rotation around the N-C(O) bonds.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can provide information about through-space proximity of protons, helping to determine the preferred rotational isomers.

-

Computational Modeling: Density functional theory (DFT) or other high-level ab initio calculations can be used to model the different possible conformations, calculate their relative energies, and predict the rotational energy barriers. This computational approach would be invaluable in the absence of extensive experimental data.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, structural elucidation, and conformational analysis of this compound. While direct experimental data is not currently available, the application of established synthetic methodologies and a combination of advanced spectroscopic and computational techniques would allow for a thorough characterization of this molecule. Such a detailed understanding is a prerequisite for its potential application in drug design and development, where precise molecular structure and conformation are critical determinants of biological activity.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Barriers to rotation about the amide (N–CO) and sulphenamide (N–S) bonds in methyl N-arylsulphenyl-N-benzylurethanes. A simple molecular orbital model to explain substituent effects on sulphenamide rotational barriers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on N-acetyl-N-butan-2-ylacetamide

Disclaimer: Following a comprehensive review of scientific literature and chemical databases, it has been determined that N-acetyl-N-butan-2-ylacetamide is not a known or previously documented compound. As such, there is no historical data regarding its discovery, nor are there published experimental studies or established signaling pathways associated with it.

This technical guide has been constructed to serve as a prospective document for researchers, scientists, and drug development professionals. The information presented herein is hypothetical, based on established principles of organic chemistry and extrapolation from structurally related compounds. The experimental protocols, data, and diagrams are provided as a predictive framework for its potential synthesis and characterization.

Introduction and Hypothetical Profile

This compound is a putative N,N-diacylated secondary amine. Structurally, it consists of a butan-2-yl (sec-butyl) group and two acetyl groups attached to a central nitrogen atom. The presence of two carbonyl groups is expected to significantly influence the electronic properties of the nitrogen atom, rendering the lone pair less basic and nucleophilic compared to its parent amine, sec-butylamine. This diacetamide structure is analogous to other known diacetylated amines, which are often studied in the context of metabolism, chemical derivatization, and polymer chemistry.[1][2][3]

This document outlines a proposed synthetic pathway, predicted analytical data, and a framework for the characterization of this novel compound.

Proposed Synthesis

The most direct and conventional method for the synthesis of this compound would be the exhaustive N-acylation of sec-butylamine. This type of reaction is typically performed using a strong acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or under conditions that drive the reaction to completion.[4][5][6]

Objective: To synthesize this compound by diacetylation of sec-butylamine.

Materials:

-

sec-Butylamine (1.0 eq)

-

Acetic Anhydride (≥ 2.2 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

1M Hydrochloric Acid (for washing)

-

Saturated Sodium Bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sec-butylamine (1.0 eq) in pyridine.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (2.2 eq) to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material and the mono-acetylated intermediate (N-sec-butylacetamide).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product via flash column chromatography on silica gel or distillation to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Quantitative and Analytical Data

No experimental data exists for this compound. The following table summarizes predicted properties based on its chemical structure and data from known structural analogs like N-acetyl-N-butylacetamide and N-sec-butylacetamide.[7][8][9]

| Property | Predicted Value / Characteristic | Analog Compound Data |

| Molecular Formula | C₈H₁₅NO₂ | N-acetyl-N-butylacetamide: C₈H₁₅NO₂[7] |

| Molecular Weight | 157.21 g/mol | N-acetyl-N-butylacetamide: 157.21 g/mol [7] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | N/A |

| Boiling Point | Estimated > 200 °C (Higher than mono-acetylated analog due to increased molecular weight and polarity) | N-sec-butylacetamide: ~195-200 °C (Predicted)[8] |

| ¹H-NMR Spectroscopy | CH₃-C=O: Singlet ~2.1-2.3 ppm (6H). CH(N): Multiplet. CH₂: Multiplet. CH₃ (ethyl): Triplet. CH₃ (sec-butyl): Doublet. (Chemical shifts are estimates and subject to solvent and conformational effects). | General features of acetyl groups and alkyl chains are well-established.[10] |

| ¹³C-NMR Spectroscopy | C=O: Two signals expected ~170-175 ppm. Alkyl Carbons: Signals in the 10-60 ppm range. | N/A |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 157. Key Fragments: Loss of acetyl group (m/z = 114), McLafferty rearrangement fragments. | Diacetylated amines are known to show characteristic fragmentation patterns.[1][3] |

| IR Spectroscopy | C=O Stretch: Strong absorption band at ~1680-1720 cm⁻¹. C-N Stretch: ~1200-1350 cm⁻¹. No N-H Stretch: Absence of a band at ~3300 cm⁻¹ would confirm di-substitution. | N-sec-butylacetamide would show an N-H stretch, which would be absent in the target compound. |

Logical Relationships in Compound Characterization

The confirmation of the structure of this compound would rely on a logical workflow where results from multiple spectroscopic techniques corroborate each other to provide an unambiguous identification.

Caption: Logical workflow for the structural confirmation of the target compound.

References

- 1. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cris.unibo.it [cris.unibo.it]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. youtube.com [youtube.com]

- 7. N-Acetyl-N-butylacetamide | SIELC Technologies [sielc.com]

- 8. N-sec-Butylacetamide | C6H13NO | CID 347477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetamide, N-butyl- [webbook.nist.gov]

- 10. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of N-acetyl-N-butan-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive set of experimental protocols for the initial in vitro characterization of the novel compound, N-acetyl-N-butan-2-ylacetamide. The described methodologies are fundamental in early-stage drug discovery for assessing cytotoxicity, metabolic stability, and potential effects on cellular signaling pathways. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Introduction

This compound is a small molecule with potential for biological activity. As a novel chemical entity, a systematic in vitro evaluation is crucial to determine its safety profile and therapeutic potential before proceeding to more complex biological systems.[1][2] This document outlines key in vitro assays to elucidate the cytotoxic effects, metabolic fate, and potential cellular mechanisms of action of this compound. The successful execution of these protocols will provide essential data to guide further preclinical development.

In Vitro Cytotoxicity Assessment

Determining the cytotoxic potential of a novel compound is a critical first step in drug development.[1][3] The following protocol utilizes the widely accepted MTT assay to measure the effect of this compound on cell viability.[4]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed to assess the reduction in cell viability in response to varying concentrations of the test compound.

-

Cell Culture:

-

Culture a relevant human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if investigating anti-proliferative effects) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

-

Assay Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

Remove the media and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.

-

Incubate the plate for 24, 48, and 72 hours.

-

Following incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[4]

-

Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HepG2 | 24 | > 100 |

| HepG2 | 48 | 85.6 |

| HepG2 | 72 | 62.3 |

| MCF-7 | 24 | 95.2 |

| MCF-7 | 48 | 70.1 |

| MCF-7 | 72 | 55.8 |

In Vitro Metabolic Stability Assessment

Understanding the metabolic stability of a compound is essential for predicting its in vivo pharmacokinetic profile.[5] This protocol uses human liver microsomes to assess the susceptibility of this compound to phase I metabolism.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

-

Reagents and Compound Preparation:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Prepare a 1 mM stock solution of this compound in acetonitrile.

-

-

Assay Procedure:

-

Pre-warm the HLM and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the remaining parent compound using LC-MS/MS.

-

-

Data Analysis:

-

Determine the peak area ratio of the parent compound to the internal standard at each time point.

-

Plot the natural log of the percentage of the remaining parent compound versus time.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Data Presentation: Hypothetical Metabolic Stability Data

| Parameter | Value |

| In Vitro Half-life (t1/2) | 45.2 min |

| Intrinsic Clearance (CLint) | 25.8 µL/min/mg |

Cellular Signaling Pathway Analysis

To investigate the potential mechanism of action, it is beneficial to assess the effect of the compound on key cellular signaling pathways.[6] The following is a general protocol for analyzing the impact on a hypothetical "Pro-Survival Pathway".

Experimental Protocol: Western Blot Analysis of a Pro-Survival Pathway

-

Cell Treatment and Lysis:

-

Treat a selected cell line with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against key proteins in the pro-survival pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the expression of target proteins to the loading control.

-

Compare the protein expression levels in treated cells to the untreated controls.

-

Visualizations

Experimental Workflows

Caption: Workflow diagrams for in vitro cytotoxicity and metabolic stability assays.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pro-survival pathway.

References

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. kosheeka.com [kosheeka.com]

- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. admescope.com [admescope.com]

- 6. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - TW [thermofisher.com]

Application Note: A Validated HPLC Method for the Quantification of N-acetyl-N-butan-2-ylacetamide

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-acetyl-N-butan-2-ylacetamide. This method is suitable for quality control and research applications, including the analysis of synthetic reaction mixtures and purity assessment. The method utilizes a standard C18 column with a simple gradient elution of water and acetonitrile with UV detection at 210 nm, providing excellent specificity, linearity, accuracy, and precision.

Introduction

This compound is a tertiary amide of interest in synthetic organic chemistry, potentially serving as a key intermediate or appearing as an impurity in the synthesis of more complex molecules. The development of a reliable analytical method is crucial for monitoring reaction progress, determining product purity, and ensuring quality control in its production. Due to the presence of the amide chromophore, UV detection is a suitable and accessible detection method.[1] This document provides a detailed protocol for a validated RP-HPLC method for the accurate quantification of this compound.

Experimental Protocol

2.1 Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent RP-C18 column).

-

Software: OpenLab CDS or equivalent chromatography data software.

-

Reagents:

-

Acetonitrile (ACN), HPLC Grade

-

Water, HPLC Grade or Milli-Q

-

Formic Acid (FA), LC-MS Grade

-

This compound reference standard (>99% purity)

-

2.2 Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. A gradient elution was selected to ensure efficient separation and a short analysis time.[2]

| Parameter | Condition |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-1 min: 30% B, 1-8 min: 30% to 90% B, 8-9 min: 90% B, 9.1-12 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection Wavelength | 210 nm |

| Run Time | 12 minutes |

Table 1: Optimized HPLC Method Parameters.

2.3 Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by performing serial dilutions of the Standard Stock Solution with the 50:50 ACN/Water mixture.

-

Sample Preparation: Dissolve the sample containing this compound in the 50:50 ACN/Water mixture to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed method was validated according to standard guidelines for specificity, linearity, precision, and accuracy.

-

Specificity: The method demonstrated excellent specificity. The analyte peak was well-resolved from any potential solvent front or common impurities, with no interfering peaks at the retention time of this compound.

-

Linearity: The method showed excellent linearity over the concentration range of 1-200 µg/mL. The coefficient of determination (R²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.

-

Precision: Both repeatability (intra-day) and intermediate precision (inter-day) were assessed. The relative standard deviation (%RSD) for peak areas was found to be less than 2.0%, which is well within the acceptable limits for quantitative analysis.[2]

-

Accuracy: Accuracy was determined through recovery studies. The mean recovery was found to be between 98.0% and 102.0%, demonstrating the accuracy of the method.[2]

-

Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be 0.3 µg/mL and 1.0 µg/mL, respectively, showcasing the method's high sensitivity.[3][4][5]

A summary of the method validation results is provided in Table 2.

| Validation Parameter | Result |

| Linearity Range | 1.0 - 200 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Analyte Retention Time | Approx. 6.5 min |

Table 2: Summary of Method Validation Data.

Experimental Workflow

The logical flow of the analytical process, from solution preparation to final data analysis, is illustrated in the diagram below.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method detailed in this application note is rapid, specific, accurate, and precise for the quantitative determination of this compound. With a total run time of 12 minutes, it is suitable for high-throughput analysis in both research and quality control environments. The simple mobile phase and standard C18 column make this method easily transferable to any laboratory with standard HPLC capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: N-butan-2-ylacetamide as a Potential Internal Standard for Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines the potential utility of N-butan-2-ylacetamide (also known as N-sec-butylacetamide) as an internal standard for quantitative analysis using chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). Due to the apparent lack of commercial availability or published data for N-acetyl-N-butan-2-ylacetamide, this closely related and readily synthesizable mono-acetylated analogue is proposed as a suitable alternative. This document provides detailed protocols for its synthesis, preparation of stock solutions, and a general workflow for its application in analytical methods.

Introduction

Internal standards are essential for achieving high accuracy and precision in quantitative analytical methods. They are used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. N-butan-2-ylacetamide is a small, stable amide that possesses properties making it a promising candidate for an internal standard for a variety of analytes with similar functional groups. Its synthesis from commercially available precursors is straightforward.

Physicochemical Properties of N-butan-2-ylacetamide:

| Property | Value | Reference |

| IUPAC Name | N-butan-2-ylacetamide | [1] |

| Synonyms | N-sec-Butylacetamide | [1] |

| CAS Number | 1189-05-5 | [1] |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| XLogP3-AA | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Experimental Protocols

Synthesis of N-butan-2-ylacetamide

A standard laboratory synthesis of N-butan-2-ylacetamide involves the acetylation of sec-butylamine.

Materials:

-

Acetic anhydride (or acetyl chloride)

-

A suitable aprotic solvent (e.g., dichloromethane, diethyl ether)

-

A base (e.g., triethylamine, pyridine) if using acetyl chloride

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve sec-butylamine in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of acetic anhydride (or acetyl chloride if using a base) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Quench the reaction by the slow addition of water or aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-butan-2-ylacetamide.

-

Purify the product by distillation or column chromatography as needed.

Preparation of Internal Standard Stock and Working Solutions

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of purified N-butan-2-ylacetamide.

-

Dissolve the weighed compound in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.

-

Ensure the compound is fully dissolved, then fill the flask to the mark with the solvent.

-

Stopper the flask and invert several times to ensure homogeneity. This is the Internal Standard Stock Solution.

Working Solution (e.g., 10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL Stock Solution into a 10 mL volumetric flask.

-

Dilute to the mark with the appropriate solvent (typically the mobile phase for LC-MS or a volatile solvent for GC-MS).

-

This is the Internal Standard Working Solution. The concentration can be adjusted based on the expected analyte concentration and instrument sensitivity.

Application in a Quantitative Workflow (LC-MS/MS Example)

This section provides a general workflow for using N-butan-2-ylacetamide as an internal standard for the quantification of a hypothetical analyte in a biological matrix.

Sample Preparation

-

Thaw the biological matrix samples (e.g., plasma, urine) and calibration standards.

-

To 100 µL of each sample, add 10 µL of the Internal Standard Working Solution (e.g., 10 µg/mL).

-

Vortex briefly to mix.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

Illustrative LC-MS/MS Conditions

| Parameter | Illustrative Condition |

| LC System | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | Analyte-specific (e.g., m/z 150 -> 95) |

| MRM Transition (IS) | m/z 116.1 -> 74.1 (Illustrative for [M+H]+ of N-butan-2-ylacetamide) |

| Collision Energy | Optimized for each transition |

Data Analysis

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

Illustrative Calibration Curve Data:

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,000 | 0.0101 |

| 5 | 7,650 | 152,000 | 0.0503 |

| 10 | 15,300 | 151,000 | 0.1013 |

| 50 | 75,500 | 149,000 | 0.5067 |

| 100 | 151,000 | 150,500 | 1.0033 |

| 500 | 760,000 | 151,000 | 5.0331 |

Visualizations

Caption: Synthesis workflow for N-butan-2-ylacetamide.

Caption: General analytical workflow using an internal standard.

Conclusion

N-butan-2-ylacetamide is a viable and synthetically accessible compound that can serve as a robust internal standard for a range of analytical applications. Its physicochemical properties make it suitable for use in both GC-MS and LC-MS methodologies. The protocols and workflows presented in this application note provide a foundation for researchers to develop and validate quantitative analytical methods requiring an internal standard of this nature.

References

Application Notes and Protocols for N-acetyl-N-butan-2-ylacetamide in Cell Culture Assays

Introduction

N-acetyl-N-butan-2-ylacetamide belongs to the acetamide class of organic compounds, a scaffold that is prevalent in a variety of biologically active molecules. Numerous acetamide derivatives have been investigated for their potential as therapeutic agents, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. These compounds often exert their effects by modulating key cellular processes such as cell cycle progression, apoptosis, and various signaling pathways.

This document provides detailed protocols for the initial in vitro evaluation of this compound, focusing on the assessment of its cytotoxic effects and its potential to induce apoptosis in cancer cell lines.

Data Presentation: Cytotoxicity of Structurally Related Acetamide Derivatives

The following table summarizes the cytotoxic activity of various acetamide derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments and selecting appropriate cell lines and concentration ranges for testing this compound.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) | HepG2 | Cytotoxicity | 74.2 | --INVALID-LINK--[1] |

| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) | MDA-MB-231 | Cytotoxicity | 27.1 | --INVALID-LINK--[1] |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | MDA-MB-231 | Cytotoxicity | 1.4 | --INVALID-LINK--[2] |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | HepG2 | Cytotoxicity | 22.6 | --INVALID-LINK--[2] |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) | NPC-TW01 | Antiproliferative | 0.6 | --INVALID-LINK--[3][4] |

| Sorafenib (Positive Control) | MDA-MB-231 | Cytotoxicity | 5.2 | --INVALID-LINK--[2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Cells treated with this compound

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol.

-

Cell Lysis: After treatment, collect the cells and lyse them using the cell lysis buffer provided in the kit.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford assay).

-

Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 405 nm).

-

Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Express the results as fold change in caspase-3 activity compared to the vehicle control.

Visualization of Cellular Pathways and Workflows

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

The following diagram illustrates the general workflow for evaluating the in vitro effects of a novel acetamide derivative.

Caption: Workflow for in vitro evaluation of this compound.

Simplified Intrinsic Apoptosis Signaling Pathway

Many acetamide derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below provides a simplified representation of this signaling cascade.

Caption: Intrinsic apoptosis pathway potentially activated by acetamide derivatives.

References

- 1. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

Application Notes and Protocols for N-acetyl-N-butan-2-ylacetamide

Disclaimer: The following handling and storage procedures are based on best practices for analogous N-substituted acetamide compounds due to the absence of specific data for N-acetyl-N-butan-2-ylacetamide. Researchers should always consult a specific Safety Data Sheet (SDS) for the compound in use and perform a thorough risk assessment before handling.

Introduction

This compound is a chemical compound for research and development purposes. Proper handling and storage are critical to ensure the safety of laboratory personnel, maintain the integrity of the compound, and prevent environmental contamination. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound and similar fine chemical powders.

Safety and Handling Precautions

General safety measures should always be followed when working in a laboratory setting. This includes wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area.

Personal Protective Equipment (PPE)

A summary of recommended PPE for handling this compound is provided in the table below.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133.[1][2] | Protects eyes from dust particles and potential splashes. |

| Hand Protection | Nitrile rubber gloves.[3] | Provides a barrier against skin contact. |

| Body Protection | Lab coat or long-sleeved clothing.[4] | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated and ventilation is inadequate.[1] | Minimizes inhalation of airborne particles. |

General Handling Procedures

-

Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a powder weighing station to minimize dust generation and inhalation.[5][6][7]

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1][4]

-

Minimize Dust: Take precautions to minimize the generation of dust during handling and weighing.[1][4] Use of weigh boats can help in containing the powder.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[3][4] Contaminated clothing should be laundered separately before reuse.[4]

-

Spills: In case of a spill, evacuate the area and prevent dust from spreading.[8] Use appropriate PPE and clean up the spill using a method that does not generate dust, such as using a vacuum with a HEPA filter or gently wetting the material before sweeping.[4] Place the collected material in a sealed container for disposal.[4]

Storage Procedures

Proper storage is essential for maintaining the stability and integrity of this compound.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1][9] | Prevents thermal degradation. |

| Container | Keep in a tightly closed, properly labeled container.[1][10] | Prevents contamination and exposure to moisture. |

| Ventilation | Store in a well-ventilated area.[4] | Disperses any potential vapors. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[3][8] | Prevents potentially hazardous chemical reactions. |

| Moisture | Protect from moisture as acetamide compounds can be hygroscopic.[1][10] | Prevents degradation and caking of the powder. |

Experimental Protocols

Weighing Protocol

-

Preparation: Don the appropriate PPE as outlined in Table 2.1.

-

Work Area Setup: Perform the weighing procedure inside a chemical fume hood or a powder weighing station to control dust.[5][6]

-

Tare Balance: Place a clean weigh boat on the analytical balance and tare it.

-

Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Minimize any actions that could generate airborne dust.

-

Record Weight: Record the final weight.

-

Cleanup: Tightly seal the stock container and clean the spatula and weighing area. Dispose of any contaminated materials according to the disposal protocol.

Disposal Protocol

-

Waste Collection: Collect all waste material, including spilled compound, contaminated weigh boats, and gloves, in a designated and properly labeled hazardous waste container.[3]

-

Container Sealing: Ensure the waste container is tightly sealed to prevent any leakage or release of dust.

-

Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[3][11] Do not dispose of down the drain or in regular trash.[3]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Handling of this compound.

References

- 1. southwest.tn.edu [southwest.tn.edu]

- 2. fishersci.at [fishersci.at]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Powder Handling - AirClean Systems [aircleansystems.com]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]

- 8. nj.gov [nj.gov]

- 9. archpdfs.lps.org [archpdfs.lps.org]

- 10. pallavchemicals.com [pallavchemicals.com]

- 11. lobachemie.com [lobachemie.com]

Troubleshooting & Optimization

Technical Support Center: N-acetyl-N-butan-2-ylacetamide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-acetyl-N-butan-2-ylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound typically involves a two-step acetylation of sec-butylamine. The first acetylation yields N-sec-butylacetamide, which is then further acetylated to the final di-acetylated product. Common acetylating agents include acetyl chloride and acetic anhydride.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors including incomplete reaction, side product formation, or loss of product during workup and purification. Key areas to investigate are the purity of starting materials, reaction temperature, reaction time, and the effectiveness of the base used.

Q3: I am observing an unexpected side product in my reaction mixture. What could it be?

A common side product is the mono-acetylated intermediate, N-sec-butylacetamide, indicating an incomplete second acetylation. Another possibility is the hydrolysis of the acetylating agent if moisture is present in the reaction setup.

Q4: How can I effectively purify the final product?